molecular formula C26H30N4OS B10793560 N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)cyclopropanecarboxamide

N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)cyclopropanecarboxamide

Cat. No.: B10793560
M. Wt: 446.6 g/mol
InChI Key: LSIUKLXQSPBSEE-UHFFFAOYSA-N
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Description

N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)cyclopropanecarboxamide is a complex organic compound that features a benzo[d]isothiazole moiety, a piperazine ring, and a cyclopropanecarboxamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)cyclopropanecarboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]isothiazole moiety.

    Reduction: Reduction reactions can occur at the piperazine ring or the indene group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzo[d]isothiazole and piperazine rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders . The compound’s structure allows it to bind to these receptors and alter their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)cyclopropanecarboxamide is unique due to its combination of structural features, which confer specific pharmacological properties. Its ability to interact with multiple neurotransmitter systems makes it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C26H30N4OS

Molecular Weight

446.6 g/mol

IUPAC Name

N-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-2,3-dihydro-1H-inden-1-yl]cyclopropanecarboxamide

InChI

InChI=1S/C26H30N4OS/c31-26(19-6-7-19)27-23-10-8-20-17-18(5-9-21(20)23)11-12-29-13-15-30(16-14-29)25-22-3-1-2-4-24(22)32-28-25/h1-5,9,17,19,23H,6-8,10-16H2,(H,27,31)

InChI Key

LSIUKLXQSPBSEE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2CCC3=C2C=CC(=C3)CCN4CCN(CC4)C5=NSC6=CC=CC=C65

Origin of Product

United States

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